molecular formula C5H10N2 B13204177 2-Methylcyclopropane-1-carboximidamide

2-Methylcyclopropane-1-carboximidamide

Cat. No.: B13204177
M. Wt: 98.15 g/mol
InChI Key: VHHMCFRLHWLFFD-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carboximidamide is an organic compound with the molecular formula C5H10N2 It is a derivative of cyclopropane, featuring a methyl group and a carboximidamide group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropane-1-carboximidamide typically involves the reaction of 2-methylcyclopropanecarboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with ammonia to form the carboximidamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-Methylcyclopropane-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboximidamide: Lacks the methyl group, making it less sterically hindered.

    2-Methylcyclopropane-1-carboxamide: Contains a carboxamide group instead of a carboximidamide group.

    Cyclopropane-1-carboximidamide: Similar structure but without the methyl substitution.

Uniqueness

2-Methylcyclopropane-1-carboximidamide is unique due to the presence of both a methyl group and a carboximidamide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Methylcyclopropane-1-carboximidamide, a derivative of cyclopropane, has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

This compound has the molecular formula C5H10N2C_5H_{10}N_2 and is characterized by a carboximidamide functional group attached to a cyclopropane ring. The compound is often synthesized through the reaction of 2-methylcyclopropanecarboxylic acid with amidating agents, followed by hydrochloric acid treatment to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, making it a candidate for therapeutic applications .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. Its interactions with enzymes and receptors have been studied to understand its potential as a drug candidate. For instance, studies have shown that compounds similar to this compound can inhibit specific enzymes involved in disease processes, suggesting a similar potential for this compound .

In Vivo Studies

In vivo studies are essential for assessing the safety and efficacy of this compound. Preliminary data suggest that this compound may have low toxicity profiles when administered at therapeutic doses. For example, compounds with similar structures have demonstrated minimal adverse effects on vital organs in animal models .

Medicinal Chemistry

This compound is being explored as a precursor in drug synthesis. Its unique structure allows for modifications that can lead to the development of novel therapeutics targeting various diseases, including pain management and cancer treatment .

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic pathways .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds.

Compound NameStructure FeaturesBiological Activity
2-Methylcyclopropane-1-carboxamideLacks hydrochloride groupModerate activity against certain enzymes
N-Hydroxy-2-methylcyclopropanecarboximidamideContains hydroxy groupEnhanced binding affinity
CyclopropanecarboximidamideBasic structure without additional groupsLimited biological activity

Case Studies

Several studies have highlighted the potential of this compound in various applications:

  • Pain Management : Research indicates that derivatives of this compound can act as VR1 receptor antagonists, which are crucial for pain sensation modulation. This suggests potential applications in analgesic drug development .
  • Insecticidal Activity : Similar compounds have shown promise as insecticides against Aedes aegypti larvae, indicating that structural modifications could lead to effective pest control agents .

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

2-methylcyclopropane-1-carboximidamide

InChI

InChI=1S/C5H10N2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H3,6,7)

InChI Key

VHHMCFRLHWLFFD-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=N)N

Origin of Product

United States

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